molecular formula C9H16BF3KNO2 B6263292 potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate CAS No. 2254447-10-2

potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate

Cat. No.: B6263292
CAS No.: 2254447-10-2
M. Wt: 277.1
InChI Key:
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Description

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is a chemical compound used as a reagent in the preparation of organotrifluoroborato building blocks. It has a molecular weight of 263.11 and a molecular formula of C8H14BF3KNO2. This compound is particularly valuable in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate can be synthesized through various methods. One common approach involves the reaction of azetidine derivatives with boron trifluoride and potassium carbonate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Palladium catalysts are frequently used in Suzuki–Miyaura coupling reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling reactions, it acts as a source of the trifluoroborate group, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
  • Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)methyltrifluoroborate

Uniqueness

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to participate in Suzuki–Miyaura coupling reactions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

2254447-10-2

Molecular Formula

C9H16BF3KNO2

Molecular Weight

277.1

Purity

93

Origin of Product

United States

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